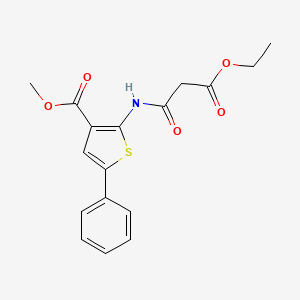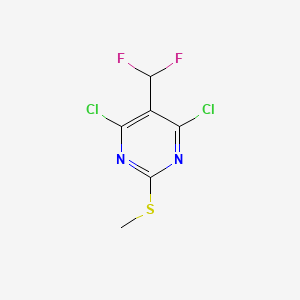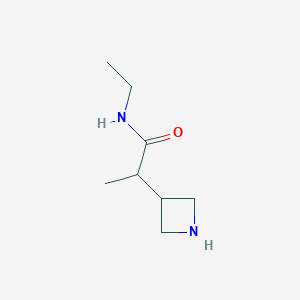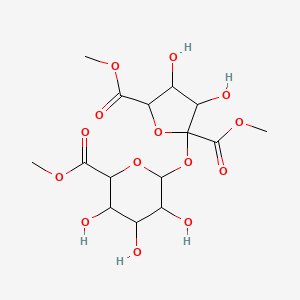
Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate typically involves a multi-step process. One common method includes the reaction of methyl 2-(3-ethoxy-3-oxopropanamido)benzoate with α-substituted cinnamonitriles in refluxing ethanol in the presence of a catalytic amount of piperidine. This reaction leads to the formation of pyridone derivatives via intramolecular cyclization of the Michael adduct .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological molecules.
Medicine: The compound’s structural features suggest potential pharmacological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of functional groups like the ethoxy and carboxylate ester groups may play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiophene derivatives with various substituents, such as:
- Methyl 2-(3-ethoxy-3-oxopropanamido)thiophene-3-carboxylate
- Ethyl 2-(3-ethoxy-3-oxopropanamido)benzoate
Uniqueness
Methyl 2-(3-ethoxy-3-oxopropanamido)-5-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenyl group, in particular, may enhance its interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H17NO5S |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
methyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H17NO5S/c1-3-23-15(20)10-14(19)18-16-12(17(21)22-2)9-13(24-16)11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3,(H,18,19) |
Clave InChI |
YULQVDZNFUNKIF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)






![tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12070169.png)
